molecular formula C14H8BrNO2 B3055708 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 66387-70-0

6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one

Katalognummer B3055708
CAS-Nummer: 66387-70-0
Molekulargewicht: 302.12 g/mol
InChI-Schlüssel: MNZCLMDWYBZFGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a chemical compound with the molecular formula C8H4BrNO2 . It is a yellow to brown solid at room temperature . The compound has a molecular weight of 226.03 .


Synthesis Analysis

The synthesis of 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all substrates are successful in yielding the target heterocycles as some reactions fail to undergo the final elimination .


Molecular Structure Analysis

The InChI code for 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is 1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The formation of 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one and its dihydro analogs correlates with the electron density on the aromatic ring . Electron-donating groups favor the formation of the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tend to favor the dihydro product .


Physical And Chemical Properties Analysis

6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a yellow to brown solid at room temperature . It has a molecular weight of 226.03 . The compound should be stored sealed in a dry environment at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antiviral and Cytotoxic Activities

Compounds derived from benzo[1,3]oxazine-4-ones, including variants such as 6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl derivatives, have been synthesized and evaluated for antiviral activity. They have shown distinct activity against viruses like Herpes simplex and vaccinia (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Synthesis for Natural Products and Drugs

A palladium-catalyzed process has been developed for synthesizing 4H-benzo[d][1,3]oxazin-4-one derivatives. This method is significant for incorporating these compounds into natural products and drugs, avoiding the use of toxic and flammable CO gas (Zheng, Dong, Qu, Bai, Wu, & Li, 2021).

Potential Antituberculotics

Some derivatives, specifically 3-Phenyl-2H,4H-benz[e][1,3]oxazine-2,4-diones, have been identified as potential antituberculotics. Their activity is influenced by the electron-accepting properties of substituents and the introduction of bromine (Waisser, Kubicová, Klimešová, & Odlerová, 1993).

Copper Catalyzed Synthesis

A copper-catalyzed synthesis method has been developed for 2-phenyl-4H-benzo[d][1,3]oxazine-4-one derivatives. This method offers broad substrate scope and mild reaction conditions, using an inexpensive catalyst (Munusamy, Venkatesan, & Sathiyanarayanan, 2015).

Antimicrobial Agents

Novel compounds containing the benzo[1,3]oxazin-3(4H)-yl structure have been synthesized and tested for antimicrobial activity against various strains of bacteria and fungi, showing significant activity in some cases (Desai, Bhatt, Joshi, & Vaja, 2017).

Hypolipidemic Properties

Derivatives of 4H-3,1-benzoxazin-4-ones, particularly those substituted with bromine atoms, have been found to possess hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties (Fenton, Newton, Wyman, Bagge, Dron, Riddell, & Jones, 1989).

Progesterone Receptor Antagonists

Some 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones are potent and selective progesterone receptor antagonists, displaying oral activity in rat models (Zhang, Terefenko, Fensome, Wrobel, Winneker, Lundeen, Marschke, & Zhang, 2002).

Zukünftige Richtungen

The future directions for the study of 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one could involve further exploration of its biological activities, given that similar compounds have demonstrated diverse biological activities . Additionally, more research could be conducted to improve the yield of the synthesis process and to explore the effects of different substituents on the aromatic ring .

Eigenschaften

IUPAC Name

6-bromo-2-phenyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZCLMDWYBZFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325539
Record name 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one

CAS RN

66387-70-0
Record name 66387-70-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-amino-5-bromobenzoic acid (5 g, 23.1 mmol) was treated with benzoyl chloride (237 mL, 2.04 mol) at 140° C. for 3 h. After the reaction mixture was cooled to rt, the crystals that formed were collected by filtration and were washed with hexanes to provide 64 as light brown needles (6.8 g, 97%): 1H NMR (CDCl3) δ 7.51–7.2 (m, 4H), 7.9 (dd, 1H, J=2.3, 8.6 Hz), 8.30–8.33 (m, 2H), 8.8 (d, 1H, J=2.2 Hz); 13C NMR (CDCl3) δ 158.19, 157.35, 145.75, 139.58, 132.82, 130.97, 129.77, 128.82, 128.73, 128.29, 121.37, 118.27; MS (EI) m/e (relative intensity) 303 (M+, 36), 301 (M+, 36), 259 (14), 257 (14), 226 (6), 224 (6), 178 (9), 170 (9), 168 (9), 151 (4), 105 (100).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
237 mL
Type
reactant
Reaction Step One
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 3
Reactant of Route 3
6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 4
Reactant of Route 4
6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 5
Reactant of Route 5
6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 6
Reactant of Route 6
6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.